molecular formula C8H9BrClNO B2522335 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 1258400-12-2

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B2522335
CAS No.: 1258400-12-2
M. Wt: 250.52
InChI Key: IIJLGAROGPJXJC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJLGAROGPJXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves the bromination of 2,3-dihydrobenzofuran followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The brominated intermediate is then subjected to nucleophilic substitution with an amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Pharmaceutical Research Applications

  • Antidepressant Development :
    • Preliminary studies suggest that 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride may serve as a lead compound for developing new antidepressants. Its structural properties allow for modifications that can enhance its efficacy against depression-related disorders.
  • Neuroprotective Agents :
    • The compound has been explored for its neuroprotective properties, potentially providing therapeutic benefits in neurodegenerative diseases. Its ability to interact with various neurotransmitter systems makes it a candidate for further investigation in this area.
  • Poly(ADP-ribose) Polymerase Inhibition :
    • Research indicates that derivatives of benzofuran compounds can inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. This inhibition could be crucial in cancer therapies, where PARP-1 plays a role in tumor cell survival .

Chemical Biology Applications

  • Structure-Activity Relationship Studies :
    • The unique structure of this compound makes it valuable for exploring structure-activity relationships in drug design. By modifying the compound's structure, researchers can assess how different functional groups affect biological activity and binding affinity.
  • Binding Affinity Studies :
    • Interaction studies have focused on the compound's binding affinity to various biological targets, which is essential for understanding its pharmacological effects. These studies help elucidate the mechanisms through which the compound exerts its actions within biological systems.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, allowing for high-purity production suitable for research applications. Common methods include:

  • Bromination of benzofuran derivatives.
  • Amination reactions to introduce the amino group at the 3-position.

These synthetic pathways are crucial for generating derivatives that can be tested for enhanced biological activity or altered pharmacokinetic properties.

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant ActivityIdentified as a lead compound for developing new antidepressants with potential efficacy.
NeuroprotectionExhibited protective effects in neurodegenerative disease models; further studies needed.
PARP-1 InhibitionDemonstrated significant inhibition of PARP-1 in modified derivatives; implications for cancer therapy.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Variation

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
7-Bromo-2,3-dihydrobenzofuran-3-amine HCl Br (C7), NH₂ (C3), HCl C₈H₉BrClNO 250.52 β-arrestin agonist precursor; lab reagent
(R)-5-Bromo-2,3-dihydrobenzofuran-3-amine HCl Br (C5), NH₂ (C3), HCl C₈H₉BrClNO 250.52 Research use only; structural isomer
(3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine Br (C6), Cl (C7), NH₂ (C3) C₈H₇BrClNO 248.50 Dual halogenation; building block
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl F (C7), NH₂ (C3), HCl C₈H₉ClFNO 189.61 Fluorine substitution; lower molecular weight
(±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine HCl Br, OCH₃, phenethyl group C₁₉H₂₁BrClNO₃ 434.74 Extended structure; β-arrestin studies

Key Observations :

  • Halogen Position : Bromine at C7 (target compound) vs. C5 or C6 in analogues alters electronic effects and steric interactions. For example, bromine at C7 may enhance electrophilic reactivity compared to C5 .
  • Complexity : Addition of a phenethyl group (as in ) increases molecular weight by >180 g/mol, expanding applications in receptor-targeted drug design.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound and ) are typically water-soluble, aiding in formulation. Free bases (e.g., ) require organic solvents like DMSO for dissolution.
  • Stability : Bromine’s lower electronegativity compared to chlorine or fluorine may reduce oxidative degradation, enhancing shelf life .

Biological Activity

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H8BrNClOC_8H_8BrNClO and a molecular weight of approximately 250.52 g/mol. Its structure features a brominated benzofuran core with an amine group at the 3-position, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notable mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell growth and apoptosis, making it a candidate for cancer therapy.
  • Neurotransmitter Modulation : Research indicates that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders like depression and anxiety.
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been identified as a potent inhibitor of the Bromo and Extra Terminal (BET) domain proteins, which play a role in regulating gene expression related to cancer progression. In vitro assays demonstrated significant selectivity for the second bromodomain (BD2), with an impressive 1000-fold selectivity over BD1 .

Case Study: BET Inhibition

A study explored a series of 2,3-dihydrobenzofurans as highly potent BET inhibitors. The findings indicated that modifications to the benzofuran structure could enhance potency and selectivity for BD2 while improving solubility . The following table summarizes key findings from this research:

CompoundBD2 pIC50Selectivity (BD2/BD1)Solubility (μg/mL)
Compound A7.92000-fold≥124
Compound B7.51000-fold≥76
Compound C8.0>1000-fold>153

Antimicrobial and Antifungal Activities

Research has indicated that this compound exhibits antimicrobial and antifungal properties. Studies have shown effectiveness against a range of bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment .

Synthesis and Applications

The synthesis of this compound involves multi-step organic reactions, including bromination and amination processes. This compound serves as a building block for the synthesis of more complex organic molecules and is utilized in various organic transformations in medicinal chemistry .

Q & A

Q. 1.1. How can synthesis protocols for 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride be optimized to improve yield and purity?

Methodological Answer:

  • Critical Parameters : Control reaction temperature (20–25°C), pH (6.5–7.5 for amine stability), and reaction time (12–24 hrs for bromination) to minimize side reactions .
  • Purification : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Validation : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and characterize intermediates via 1^1H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and HRMS (expected [M+H]+^+ at m/z 250.52) .

Q. 1.2. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation : Use 13^{13}C NMR to resolve the benzofuran backbone (C-3 amine at δ 45–50 ppm; Br-substituted C-7 at δ 120–125 ppm) .
  • Purity Assessment : Combine HPLC (≥97% purity) with elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Chirality Analysis : For enantiomeric variants, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) or polarimetry ([α]D20_{D}^{20} for R/S configurations) .

Q. 1.3. What structural features of this compound influence its reactivity in medicinal chemistry applications?

Methodological Answer:

  • Functional Groups : The 3° amine enables salt formation (e.g., HCl salt for solubility) and nucleophilic substitution. The bromine at C-7 facilitates Suzuki coupling or Buchwald-Hartwig amination .
  • Benzofuran Core : Enhances π-π stacking in receptor binding. Compare with non-brominated analogs (e.g., 5-bromo derivatives show reduced activity in dopamine receptor assays) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictory data on the compound’s enantiomer-specific biological activity?

Methodological Answer:

  • Enantiomer Separation : Use preparative chiral chromatography to isolate (R)- and (S)-enantiomers. Validate enantiopurity via circular dichroism (CD) spectroscopy .
  • Activity Profiling : Test separated enantiomers in cell-based assays (e.g., cAMP modulation in HEK293 cells transfected with GPCRs). For example, (R)-enantiomers may show 10-fold higher affinity for serotonin receptors than (S)-enantiomers .
  • Structural Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of enantiomers with target proteins (e.g., 5-HT2A_{2A} receptors) .

Q. 2.2. What strategies are effective in analyzing discrepancies between in vitro binding assays and in vivo pharmacological studies?

Methodological Answer:

  • Assay Optimization : Use surface plasmon resonance (SPR) for in vitro KD measurements and compare with radioligand binding in brain tissue homogenates. Address false negatives via metabolite profiling (LC-MS/MS) .
  • Pharmacokinetic Factors : Evaluate blood-brain barrier penetration (logP = 1.8 predicted) and plasma protein binding (equilibrium dialysis) to explain reduced in vivo efficacy .
  • Orthogonal Validation : Combine patch-clamp electrophysiology (for ion channel targets) with behavioral assays (e.g., forced swim test for antidepressant activity) .

Q. 2.3. How do structural analogs of this compound differ in their biological and chemical profiles?

Methodological Answer:

  • Comparative Analysis :

    Compound NameCAS NumberKey Differences vs. Target Compound
    (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine HCl2703745-61-1Chiral center alters receptor selectivity
    5-Bromo-2,3-dihydrobenzofuran-3-amine885280-79-5Bromine at C-5 reduces serotonin affinity
    (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine HCl1414960-64-7Stereochemistry impacts metabolic stability
  • Structure-Activity Relationship (SAR) : Replace bromine with chlorine or fluorine to assess halogen effects on lipophilicity (ClogP) and target engagement .

Data Contradiction and Validation

Q. 3.1. How should researchers address inconsistent NMR spectral data for this compound across studies?

Methodological Answer:

  • Solvent Effects : Record 1^1H NMR in deuterated DMSO (vs. CDCl3_3) to resolve amine proton broadening. For example, NH2_2 protons appear as a broad singlet at δ 2.8–3.2 ppm in DMSO-d6_6 .
  • Dynamic Exchange : Use variable-temperature NMR (VT-NMR) to suppress exchange broadening in amine protons (e.g., at 25°C vs. 40°C) .
  • Cross-Lab Validation : Share raw spectral data (FID files) via platforms like NMReDATA for independent verification .

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